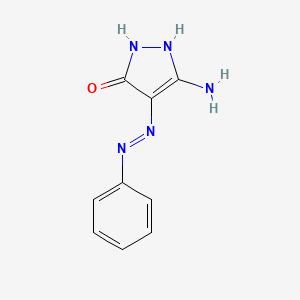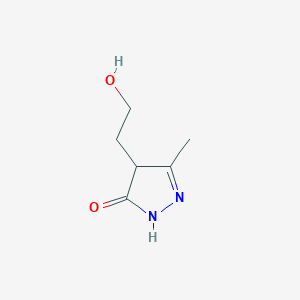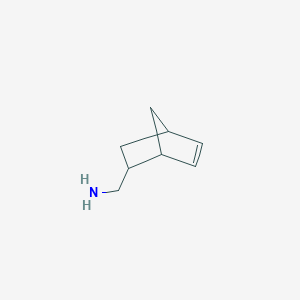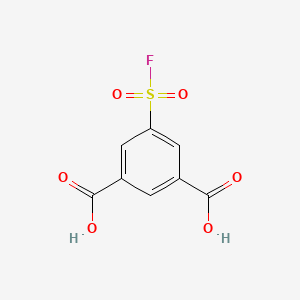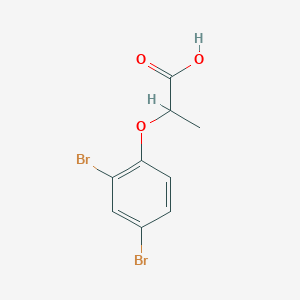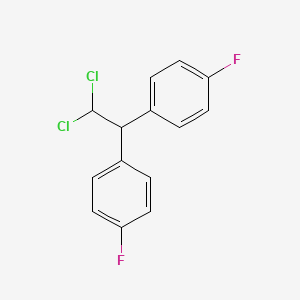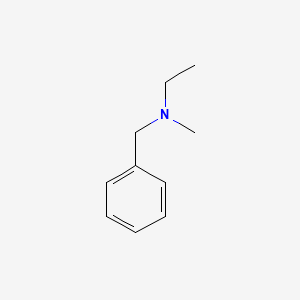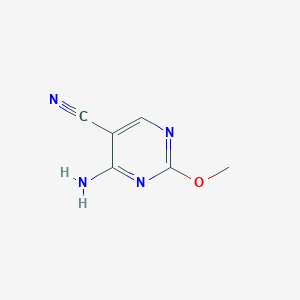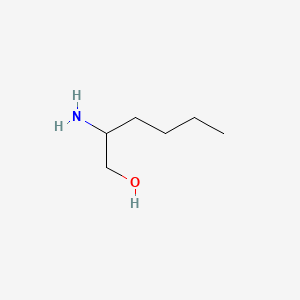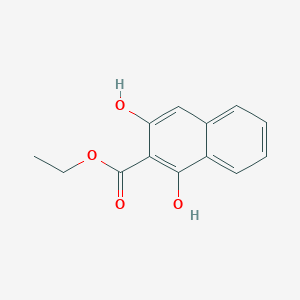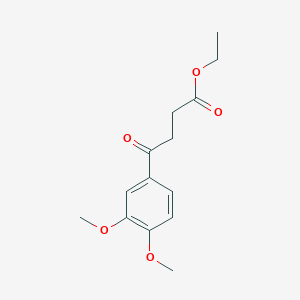
6,7-二甲基-4-氧代-4H-色烯-3-甲醛
描述
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound belonging to the chromene family, which is known for its diverse biological and pharmacological properties. This compound is characterized by its chromene core structure, which is a benzopyran derivative, and the presence of aldehyde and ketone functional groups. The chromene core is a common structural motif in many natural products and synthetic compounds with significant biological activities.
科学研究应用
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
作用机制
Target of Action
The primary target of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is human monoamine oxidase-B (hMAO-B) . This enzyme plays a crucial role in the oxidative deamination of many biologically significant monoamines, and its inhibition is associated with the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Mode of Action
The compound interacts with hMAO-B, inhibiting its activity . The docking results suggest that these chromone carboxamides show positive interactions with hMAO-B and repulsive interactions with hMAO-A, affirming its selectivity towards MAO-B .
Biochemical Pathways
The inhibition of hMAO-B affects the metabolism of dopamine and beta phenyl ethyl amines, which are primarily metabolized by MAO-B . This can lead to an increase in the levels of these monoamines in the brain, potentially alleviating symptoms of neurodegenerative diseases.
Pharmacokinetics
The compound’s molecular weight (20221 g/mol) suggests it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of hMAO-B by 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can lead to an increase in the levels of dopamine and beta phenyl ethyl amines in the brain . This could potentially alleviate symptoms of neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Action Environment
The action, efficacy, and stability of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s synthesis has been reported to be carried out under environmentally friendly conditions . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-hydroxyacetophenone derivatives with aldehydes in the presence of a base, followed by oxidation to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is increasingly common in industrial settings .
化学反应分析
Types of Reactions
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro groups using nitric acid.
Major Products Formed
Oxidation: 6,7-Dimethyl-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 6,7-Dimethyl-4-oxo-4H-chromene-3-methanol.
Substitution: 3-Halo-6,7-dimethyl-4-oxo-4H-chromene, 3-Nitro-6,7-dimethyl-4-oxo-4H-chromene.
相似化合物的比较
Similar Compounds
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: Similar structure but with a methyl group at the 8-position instead of the 7-position.
4-Oxo-4H-chromene-3-carbaldehyde: Lacks the methyl groups at the 6 and 7 positions.
7,7-Dimethyl-5-oxo-4H-chromene-3-carbaldehyde: Contains additional methyl groups at the 7-position.
Uniqueness
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 6 and 7 positions can affect the compound’s electronic properties and steric interactions, potentially enhancing its selectivity and potency in various applications .
属性
IUPAC Name |
6,7-dimethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXIOAFMFRNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333491 | |
| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57803-07-3 | |
| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


